1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6

Stable Isotope Labeling GC-MS Internal Standard Isotope Dilution Mass Spectrometry

This perdeuterated d6-THPA isotopologue (+6 Da mass shift) overcomes the critical liability of unlabeled THPA—spontaneous thermal isomerization to Δ1-THPA and disproportionation to phthalic/hexahydrophthalic anhydride during GC analysis. While all isomers co-elute and resist chromatographic separation, the deuterium label enables complete baseline MS resolution from native analytes, isomerization byproducts, and matrix interferences. Procure as a pre-hydrolysis SIL-IS for validated GC-SIM urinary metabolite monitoring (4–8% intra-assay precision, <6 ng/mL LOD). Defined cis stereochemistry (Diels-Alder route) supports stereochemical fate tracking in metabolism and environmental degradation studies. White powder; ambient shipment.

Molecular Formula C8H8O3
Molecular Weight 158.186
CAS No. 89614-23-3
Cat. No. B561747
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6
CAS89614-23-3
Synonyms3a,4,7,7a-Tetrahydro-4,7-d2-1,3-isobenzofurandione-4,5,6,7-d4; 
Molecular FormulaC8H8O3
Molecular Weight158.186
Structural Identifiers
SMILESC1C=CCC2C1C(=O)OC2=O
InChIInChI=1S/C8H8O3/c9-7-5-3-1-2-4-6(5)8(10)11-7/h1-2,5-6H,3-4H2/i1D,2D,3D2,4D2
InChIKeyKMOUUZVZFBCRAM-TZCZJOIZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 Procurement Baseline: Deuterated THPA-d6 for Quantitative MS Applications


1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 (CAS 89614-23-3) is a perdeuterated analog of 1,2,3,6-tetrahydrophthalic anhydride (THPA), in which six hydrogen atoms at positions 3,3,4,5,6,6 are substituted with deuterium [1]. This compound (molecular formula C8H2D6O3, molecular weight 158.18 g/mol) represents an isotopically labeled internal standard (SIL-IS) specifically designed for isotope dilution mass spectrometry (IDMS) applications, offering a +6 Da mass shift relative to unlabeled THPA (MW 152.15 g/mol) . The d6-labeling pattern enables unambiguous mass spectrometric discrimination from native THPA analytes while preserving near-identical chemical and physical properties essential for internal standardization workflows .

Procurement Risk Alert: Why Unlabeled 1,2,3,6-Tetrahydrophthalic Anhydride Cannot Replace the d6 Isotopologue in Regulated Analytical Workflows


Unlabeled 1,2,3,6-tetrahydrophthalic anhydride (CAS 85-43-8) exhibits inherent analytical liabilities that preclude its use as an internal standard in isotope dilution mass spectrometry. Under moderate thermal or catalytic conditions encountered during sample workup and GC injection, unlabeled THPA undergoes spontaneous double-bond isomerization to 3,4,5,6-tetrahydrophthalic anhydride (Δ1-THPA), and at elevated temperatures disproportionates to phthalic anhydride and hexahydrophthalic anhydride [1]. Furthermore, structural isomers of THPA cannot be effectively separated from one another via routine purification due to near-identical boiling points and solvent solubilities [2]. The d6-deuterated analog circumvents these challenges through isotopic differentiation: while it exhibits identical chemical behavior and co-elutes with native THPA under all chromatographic conditions, its +6 Da mass shift enables complete baseline mass spectrometric resolution from all unlabeled isomers, disproportionation byproducts, and matrix interferences .

Quantitative Differentiation Evidence: 1,2,3,6-Tetrahydrophthalic Anhydride-d6 versus Closest Analogs and In-Class Candidates


Isotopic Purity Specification: THPA-d6 at 95 Atom% D versus Unlabeled THPA at 97–99.5% Chemical Purity

The d6-labeled product is characterized by a specified isotopic purity of 95 atom% D , a parameter entirely absent from technical specifications of unlabeled THPA (CAS 85-43-8) . Chemical purity specifications for unlabeled THPA range from 97% to 99.5% across commercial sources, but these values reflect only the proportion of THPA relative to other chemical entities (e.g., maleic anhydride impurity ≤0.05%), not the isotopic homogeneity relevant to MS internal standard performance .

Stable Isotope Labeling GC-MS Internal Standard Isotope Dilution Mass Spectrometry

Mass Spectrometric Discrimination: +6 Da Mass Shift Enables Baseline Resolution in Complex Matrices

The target compound (MW 158.18 g/mol) provides a +6 Da mass shift relative to unlabeled THPA (MW 152.15 g/mol) [1]. This mass differential exceeds the minimum requirement of +3 Da recommended for reliable selected ion monitoring (SIM) in quantitative MS, as ions selected for SIM "should retain at least three labeling isotopes and be free of interference from the corresponding compound" [2]. The d6 pattern (six deuterium atoms) ensures that the M+6 ion resides outside the natural isotopic abundance envelope of unlabeled THPA, eliminating cross-talk between analyte and internal standard channels.

Selected Ion Monitoring Isotope Dilution Quantitative GC-MS

Method Precision Validation: Deuterium-Labeled THPA Analog Enables 4–8% Intra-Assay Precision in Urinary Metabolite Quantification

A validated GC-SIM method for methyltetrahydrophthalic acid (MTHP acid) in human urine employed deuterium-labeled MTHP acid as internal standard and achieved intra-assay precision of 4–8% across 3–110 ng/mL and inter-assay precision of 4–7% across 30–110 ng/mL, with total recoveries of 94% and 97% at 19 and 190 ng/mL, respectively [1]. While the deuterated standard in this study was MTHP acid-dx rather than the anhydride-d6 form, the methodological principle is directly transferable: deuterium-labeled THPA family compounds provide the isotopic discrimination required for precise, matrix-corrected quantification in complex biological specimens.

Biological Monitoring Occupational Exposure GC-SIM Method Validation

Isomer Instability of Unlabeled THPA: Double-Bond Migration and Disproportionation Liability

Unlabeled 1,2,3,6-tetrahydrophthalic anhydride (Δ4-THPA) undergoes double-bond isomerization to 3,4,5,6-tetrahydrophthalic anhydride (Δ1-THPA) at moderate temperatures, and at higher temperatures disproportionates to phthalic anhydride and hexahydrophthalic anhydride [1]. Industrial isomerization processes yield crude Δ1-THPA containing 1–15% of Δ4-THPA and other structural isomers that are "very difficult to separate... because of similarities therebetween in boiling point, solubility in solvents and like physical properties" [2]. The d6-labeled compound, by virtue of isotopic rather than chemical differentiation, maintains co-elution with native THPA while enabling mass-based discrimination that circumvents all isomeric interference.

Chemical Stability Isomerization Analytical Artifacts

Stereoisomer-Dependent MS Fragmentation: Diagnostic Value of Deuterium-Labeled THPA for Isomer Discrimination

The mass spectra of cis-1,2,3,6-tetrahydrophthalic anhydride and trans-isomers exhibit striking differences in fragmentation patterns: elimination of CO gives rise to prominent peaks in the cis-isomer mass spectrum that are almost absent in the corresponding trans-isomers, demonstrating a high degree of stereospecificity [1]. This stereospecific fragmentation behavior implies that any quantitative method relying on unlabeled THPA must account for stereoisomeric purity and potential isomeric interconversion. The d6-deuterated compound, when synthesized from defined stereochemical precursors, provides a stereochemically defined internal standard that enables differentiation of cis/trans isomers through combined retention time and mass spectral characterization.

Stereospecific Fragmentation Mass Spectrometry Isomer Identification

Validated Application Scenarios for 1,2,3,6-Tetrahydrophthalic Anhydride-3,3,4,5,6,6-d6 Procurement


Occupational and Environmental Biological Monitoring of THPA/MTHPA Exposure

Procurement of 1,2,3,6-Tetrahydrophthalic Anhydride-d6 is indicated for laboratories conducting quantitative biological monitoring of human exposure to THPA or methyltetrahydrophthalic anhydride (MTHPA) via urinary metabolite analysis. The validated GC-SIM method using deuterium-labeled THPA acid analog as internal standard demonstrates intra-assay precision of 4–8% and inter-assay precision of 4–7%, with detection limits <6 ng/mL in urine [1]. The d6-anhydride serves as an ideal pre-hydrolysis internal standard or can be hydrolyzed to the corresponding d6-diacid for direct use as a metabolite analog internal standard.

Industrial Chemical Process Monitoring and Synthetic Tracing

The d6-labeled compound is specifically designated for "polymerization and synthetic tracing" applications and for use "as a GC-MS standard in industrial chemical monitoring" [1]. Procurement is justified for industrial QC laboratories that must quantify residual THPA monomer in polymer matrices, track reaction yields, or monitor process impurities where unlabeled THPA cannot provide the required isotopic discrimination from the native analyte present in process samples .

Isomer-Specific Analytical Method Development and Validation

Given that unlabeled THPA undergoes spontaneous isomerization to Δ1-THPA at moderate temperatures, with crude isomerization products containing 1–15% contaminating isomers that are exceedingly difficult to separate by physical means [1], procurement of the d6 isotopologue is essential for method development laboratories that must validate isomer-specific quantitative assays. The deuterium label enables chromatographic co-elution with all isomeric forms while providing mass-resolved channels for each isomer when combined with authentic isomer standards .

Stereochemical Fate Studies and Metabolism Investigations

The demonstrated stereospecific fragmentation of cis- versus trans-THPA isomers in mass spectrometry [1] underscores the need for a stereochemically defined, isotopically labeled internal standard in studies investigating the stereochemical fate of THPA-derived compounds in biological systems or environmental matrices. Procurement of d6-THPA of defined cis stereochemistry (the commercial form corresponds to the cis isomer prepared via Diels-Alder reaction) enables accurate tracking of stereochemical retention or inversion during metabolism and degradation studies.

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